2-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(1H-pyrazol-1-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes have been extensively studied. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These complexes demonstrate the effect of hydrogen bonding on self-assembly processes, highlighting their chemical versatility and potential applications in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activity
Several studies have focused on the synthesis of novel compounds bearing the pyrazole and oxadiazole rings, evaluating their antimicrobial activity. For instance, compounds synthesized from substituted 1,2,4-triazoles bearing the pyrazole (or oxadiazole) ring have indicated activity comparable to known antibiotics, showcasing their potential as antimicrobial agents (Kalhor et al., 2011).
Antioxidant and Anti-inflammatory Potential
The computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been assessed for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies underscore the therapeutic potential of such compounds in treating inflammation and oxidative stress-related conditions (Faheem, 2018).
Anticancer and Enzyme Inhibition
Research on pyrazole-imidazole-triazole hybrids has demonstrated their capability in antimicrobial activities and molecular docking studies. These compounds, through their structured synthesis and biological evaluation, offer insights into designing more effective anticancer agents and enzyme inhibitors, contributing to the broader spectrum of scientific research applications in medicinal chemistry (Punia et al., 2021).
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-11(9-18-5-1-4-15-18)14-8-12-16-13(17-21-12)10-2-6-20-7-3-10/h1,4-5,10H,2-3,6-9H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYNICMUSJLLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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